molecular formula C9H11NO2 B13031176 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester

Cat. No.: B13031176
M. Wt: 165.19 g/mol
InChI Key: FEUSMSPMLTYKRZ-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the pyrrole ring and an acrylate group in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with 3-formylpyrrole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the acrylate group into an alkane or alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Ethyl 3-(1H-pyrrol-3-yl)propanoate or corresponding alcohols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (E)-Propyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a propyl ester group.

    (E)-Butyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a butyl ester group.

Uniqueness

(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

ethyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h3-7,10H,2H2,1H3/b4-3+

InChI Key

FEUSMSPMLTYKRZ-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CNC=C1

Canonical SMILES

CCOC(=O)C=CC1=CNC=C1

Origin of Product

United States

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